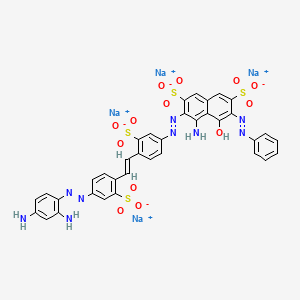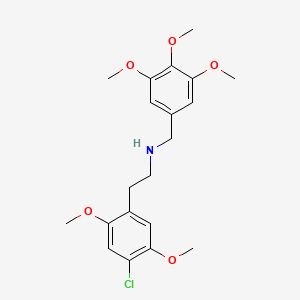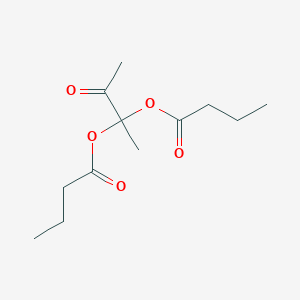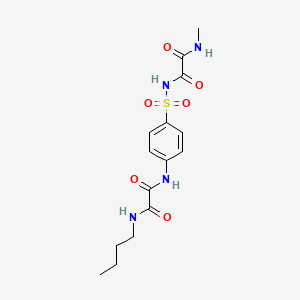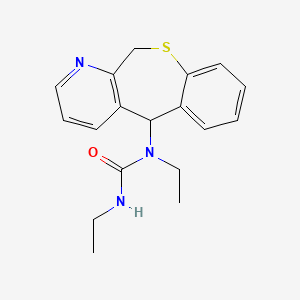
N-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-N,N'-diethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothiepino-pyridine core, which is fused with a diethylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
The synthesis of 1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzothiepino-Pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepino-pyridine core. Common reagents used in this step include sulfur-containing compounds and pyridine derivatives.
Introduction of the Diethylurea Moiety: The diethylurea group is introduced through a reaction with diethylamine and an appropriate isocyanate derivative. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity against specific targets, making it useful in the design of new therapeutic agents.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The interaction with these targets can modulate biochemical pathways, leading to the desired therapeutic outcome. The exact molecular targets and pathways involved can vary based on the specific biological activity of the compound.
相似化合物的比较
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea can be compared with other similar compounds, such as:
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-dimethylurea: This compound has a similar core structure but features a dimethylurea moiety instead of a diethylurea group. The difference in the alkyl groups can lead to variations in chemical properties and biological activity.
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylthiourea: This compound contains a thiourea group instead of a urea group. The presence of sulfur in the thiourea group can influence the compound’s reactivity and interactions with biological targets.
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylcarbamimidic acid: This compound features a carbamimidic acid group, which can affect its chemical and biological properties compared to the urea derivative.
属性
CAS 编号 |
96020-51-8 |
|---|---|
分子式 |
C18H21N3OS |
分子量 |
327.4 g/mol |
IUPAC 名称 |
1-(5,11-dihydro-[1]benzothiepino[3,4-b]pyridin-11-yl)-1,3-diethylurea |
InChI |
InChI=1S/C18H21N3OS/c1-3-19-18(22)21(4-2)17-13-9-7-11-20-15(13)12-23-16-10-6-5-8-14(16)17/h5-11,17H,3-4,12H2,1-2H3,(H,19,22) |
InChI 键 |
XXDUQGDVTBUPJY-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)N(CC)C1C2=C(CSC3=CC=CC=C13)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



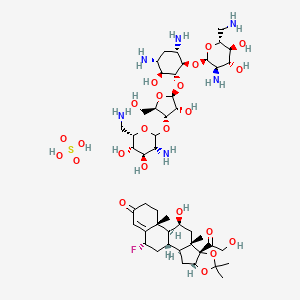
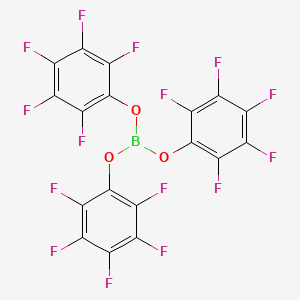
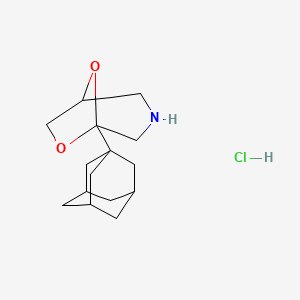
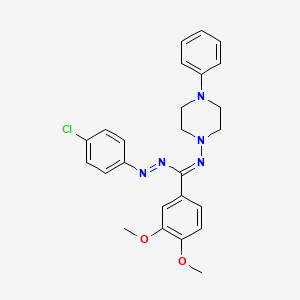
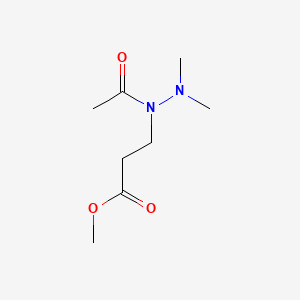


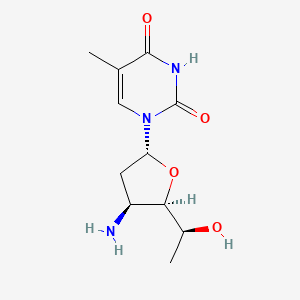
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
